molecular formula C12H14F5N B6320864 N-(4,4,5,5,5-Pentafluoropentyl)benzylamine CAS No. 252947-52-7

N-(4,4,5,5,5-Pentafluoropentyl)benzylamine

Cat. No. B6320864
CAS RN: 252947-52-7
M. Wt: 267.24 g/mol
InChI Key: DOACJPGMEHQIDQ-UHFFFAOYSA-N
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Description

N-(4,4,5,5,5-Pentafluoropentyl)benzylamine, typically abbreviated as NFPB, is a synthetic amine that is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and its unique chemical structure has allowed for its use in a wide range of biochemical and physiological experiments.

Scientific Research Applications

NFPB has been used in a variety of scientific research applications due to its unique chemical structure. It has been used as a catalyst for a variety of organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. Additionally, it has been used as a ligand for transition metal complexes, as well as a reagent for the synthesis of polymers and polymer-supported catalysts. Furthermore, its unique structure has made it useful for the synthesis of organic molecules with novel properties.

Mechanism of Action

The mechanism of action of NFPB depends on the specific application. In the case of catalytic applications, NFPB acts as an acid-base catalyst, providing an electron-rich environment that facilitates the formation of reactive intermediates. In the case of ligand applications, NFPB acts as a chelating ligand, forming a stable coordination complex with the transition metal. In the case of polymer synthesis, NFPB acts as a functionalizing agent, providing a reactive site for the formation of covalent bonds with the polymer backbone.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFPB have not been extensively studied. However, it is known that NFPB is not toxic and has not been associated with any adverse effects in humans or animals. In addition, it does not have any significant effect on the environment, making it a safe and effective reagent for laboratory experiments.

Advantages and Limitations for Lab Experiments

NFPB has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and its unique chemical structure allows for the synthesis of molecules with novel properties. Additionally, it is not toxic and does not have any adverse effects on humans or animals. However, there are some limitations to using NFPB in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can degrade over time if not stored properly.

Future Directions

There are several potential future directions for research involving NFPB. One potential direction is to further explore its use as a catalyst for organic reactions, as well as its use as a ligand for transition metal complexes. Additionally, further research could be done on its ability to functionalize polymers and its potential applications in the synthesis of novel materials. Finally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in drug design and development.

properties

IUPAC Name

N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5N/c13-11(14,12(15,16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACJPGMEHQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate (1 g, 3 mmol) was dissolved in acetonitrile (10 ml). Benzylamine (646 mg, 6 mmol) and potassium carbonate (829 mg, 6 mmol) were added. The mixture was refluxed for 10 h under nitrogen atmosphere. When the reaction was completed, the mixture was cooled to room temperature. Water was added to reaction solution which was then extracted with ethyl acetate. The extracted organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to column chromatography (dichloromethane:ethyl acetate=19:1) to give 590 mg (yield: 74%) of the title compound as a pale yellow liquid.
Name
4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step Two
Quantity
829 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

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